molecular formula C14H17N3O2 B13259656 {[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine

{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine

Cat. No.: B13259656
M. Wt: 259.30 g/mol
InChI Key: QBKLFTUYWURNSZ-UHFFFAOYSA-N
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Description

The compound “{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine” is a complex organic molecule featuring a benzodioxole ring fused with an imidazole moiety. This structure is significant due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for alkylation and reduction steps to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene group adjacent to the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes and receptors. The benzodioxole ring can engage in π-π stacking interactions, while the imidazole moiety can coordinate with metal ions or participate in hydrogen bonding. These interactions modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methylamine
  • [4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine

Uniqueness

The presence of the propan-2-ylamine group in the target compound distinguishes it from similar compounds, potentially enhancing its lipophilicity and membrane permeability. This structural variation can lead to differences in biological activity and pharmacokinetic properties, making it a unique candidate for further research and development.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl]propan-2-amine

InChI

InChI=1S/C14H17N3O2/c1-9(2)15-7-14-16-6-11(17-14)10-3-4-12-13(5-10)19-8-18-12/h3-6,9,15H,7-8H2,1-2H3,(H,16,17)

InChI Key

QBKLFTUYWURNSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=NC=C(N1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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